molecular formula C11H15N5S B12887217 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine CAS No. 88317-52-6

N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine

Cat. No.: B12887217
CAS No.: 88317-52-6
M. Wt: 249.34 g/mol
InChI Key: ANVAZLMHXDUVMV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is a complex organic compound that features a triazole ring, a pyridine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Attachment of the Thioether Linkage: The thioether linkage is formed by reacting a suitable thiol with an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The triazole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.

    Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or light absorption characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
  • N,N-Dimethyl-2-(1H-1,2,4-triazol-3-yl)ethanamine
  • 2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine

Uniqueness

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to the combination of its structural features:

  • Triazole and Pyridine Rings : These provide a versatile platform for interactions with various biological targets.
  • Thioether Linkage : This adds to the compound’s chemical stability and reactivity.
  • Dimethylamino Group : Enhances its solubility and potential for forming hydrogen bonds.

This combination of features makes it a valuable compound for diverse applications in scientific research and industry.

Properties

CAS No.

88317-52-6

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

N,N-dimethyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H15N5S/c1-16(2)7-8-17-11-13-10(14-15-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14,15)

InChI Key

ANVAZLMHXDUVMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NNC(=N1)C2=CC=NC=C2

Origin of Product

United States

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